Sucrose-1-13Cfru

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

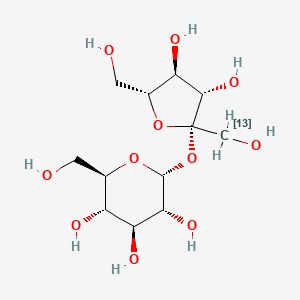

Sucrose-1-13Cfru: is a stable isotope-labeled compound of sucrose, where the carbon-13 isotope is incorporated at the first carbon position of the fructose moiety. This compound is used extensively in scientific research, particularly in the fields of biochemistry, physiology, and metabolic studies, due to its unique labeling which allows for precise tracking and analysis of metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-1-13Cfru involves the incorporation of carbon-13 into the fructose component of sucrose. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with [1-13C]glucose and convert it to [1-13C]fructose using specific enzymes. The labeled fructose is then combined with glucose to form this compound through glycosidic bond formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes where microorganisms are fed with carbon-13 enriched substrates. The microorganisms metabolize these substrates to produce [1-13C]fructose, which is then chemically or enzymatically bonded with glucose to form this compound. This method ensures high yield and purity of the labeled compound.

化学反应分析

Types of Reactions:

Hydrolysis: Sucrose-1-13Cfru can undergo hydrolysis in the presence of acids or enzymes such as sucrase, resulting in the formation of [1-13C]fructose and glucose.

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the carbonyl group in fructose to an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., sucrase enzyme).

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Hydrolysis: [1-13C]fructose and glucose.

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Alcohol derivatives of [1-13C]fructose.

科学研究应用

Chemistry: In chemistry, Sucrose-1-13Cfru is used as a tracer to study reaction mechanisms and metabolic pathways. Its labeled carbon allows for precise tracking of the compound through various chemical reactions.

Biology: In biological research, this compound is used to study carbohydrate metabolism in plants and animals. It helps in understanding how sugars are processed and utilized within living organisms.

Medicine: In medical research, the compound is used in metabolic studies to investigate disorders related to carbohydrate metabolism, such as diabetes. It helps in understanding the metabolic fate of sugars in the human body.

Industry: In the food industry, this compound is used to study the stability and degradation of sugars in various food products. It helps in improving the shelf life and quality of food items.

作用机制

Molecular Targets and Pathways: Sucrose-1-13Cfru exerts its effects by participating in metabolic pathways involving carbohydrates. The labeled carbon-13 allows researchers to track the compound through glycolysis, the citric acid cycle, and other metabolic pathways. This helps in understanding the specific roles and transformations of sucrose in biological systems.

相似化合物的比较

[1-13C]glucose: Another stable isotope-labeled compound used in metabolic studies.

[1-13C]fructose: Similar to Sucrose-1-13Cfru but only labeled in the fructose moiety.

[1-13C]lactose: A disaccharide similar to sucrose but composed of glucose and galactose.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position of the fructose moiety. This precise labeling allows for detailed studies of sucrose metabolism and its role in various biological processes, making it a valuable tool in scientific research.

生物活性

Sucrose-1-^13Cfru, a stable isotope-labeled form of sucrose, is increasingly used in biological studies to trace metabolic pathways and understand the dynamics of carbohydrate metabolism. This article delves into the biological activity of Sucrose-1-^13Cfru, exploring its role in various metabolic processes, its implications in health research, and specific case studies that illustrate its utility in scientific investigations.

Metabolic Pathways

Sucrose is a disaccharide composed of glucose and fructose. The incorporation of the ^13C isotope allows researchers to track the fate of carbon atoms during metabolic transformations. The primary pathways influenced by Sucrose-1-^13Cfru include:

- Glycolysis : The breakdown of sucrose into glucose and fructose initiates glycolysis, a critical energy-producing process.

- Gluconeogenesis : In certain conditions, sucrose can contribute to glucose synthesis, particularly in plants and certain microorganisms.

- Fermentation : In anaerobic conditions, sucrose can be fermented by various microorganisms, leading to the production of ethanol and other byproducts.

Research Findings

Recent studies utilizing Sucrose-1-^13Cfru have provided insights into its biological activity:

- Carbon Flux Analysis : Research involving Corynebacterium glutamicum demonstrated that Sucrose-1-^13Cfru serves as an effective carbon source, allowing for the mapping of metabolic fluxes associated with lysine production. This study highlighted the compound's role in central metabolism and amino acid biosynthesis .

- HMF Formation Studies : Another investigation focused on the formation of 5-(Hydroxymethyl)furfural (HMF) from Sucrose-1-^13Cfru under various thermal conditions. The study provided data on how temperature influences HMF yield, which is significant for biofuel production and food chemistry .

- Health Implications : A systematic review indicated that while total sugars and fructose did not show a strong association with type 2 diabetes risk, sucrose intake was linked to a decreased risk. This suggests that the metabolic processing of sucrose may differ from other sugars, warranting further investigation into its biological effects .

Data Table: Summary of Key Research Findings

| Study Focus | Organism/Model | Key Findings |

|---|---|---|

| Carbon Flux Analysis | Corynebacterium glutamicum | Effective carbon source for lysine production |

| HMF Formation | Thermal studies | Temperature significantly affects HMF yield |

| Health Implications | Human cohort studies | Sucrose linked to decreased type 2 diabetes risk |

Case Study 1: Metabolic Tracing in Microorganisms

A study conducted on Corynebacterium glutamicum utilized Sucrose-1-^13Cfru to trace carbon flow through metabolic pathways. The results indicated that this compound effectively supports growth and lysine production under controlled laboratory conditions. Researchers were able to quantify metabolic fluxes using ^13C NMR spectroscopy, demonstrating how isotopic labeling can elucidate complex biochemical processes.

Case Study 2: Dietary Impact on Metabolism

In a cohort study assessing dietary sugars' impact on health, participants consuming higher amounts of sucrose showed a different metabolic response compared to those consuming fructose or glucose. Utilizing Sucrose-1-^13Cfru allowed researchers to track how this sugar is metabolized differently in vivo, providing insights into its potential protective effects against type 2 diabetes.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-CFRQQPCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is [1-13Cfru]sucrose a valuable tool in metabolic studies?

A: [1-13Cfru]sucrose, alongside its counterparts [1-13CFru]sucrose and [1-13CGlc]sucrose, provides a unique window into the metabolic pathways of microorganisms like Corynebacterium glutamicum []. By tracing the fate of the 13C label within the fructose molecule, researchers can decipher how sucrose is utilized, identifying key metabolic fluxes and potential bottlenecks.

Q2: What insights were gained from using [1-13Cfru]sucrose in the study on Corynebacterium glutamicum?

A: The study highlighted how C. glutamicum processes the fructose moiety of sucrose differently from the glucose portion []. While glucose was channeled entirely through the pentose phosphate pathway (PPP), fructose followed a more intricate route. After initial uptake and potential efflux, fructose was primarily phosphorylated by the fructose-specific phosphotransferase system and funneled into glycolysis as fructose-1,6-bisphosphate. This detailed understanding of metabolic flux distribution is crucial for optimizing lysine production in industrial settings using molasses, a sucrose-rich substrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。